Ethyl 3-iodoisonicotinate
Description
Ethyl 3-iodoisonicotinate is a halogenated pyridine derivative characterized by an iodine atom at the 3-position of the isonicotinate ring and an ethyl ester group. It is synthesized via direct metalation of ethyl isonicotinate using a mixed lithium-cadmium base, yielding an orange oil with a 65% purification efficiency after flash chromatography . Key spectral data includes:
- ¹H NMR (200 MHz, CDCl₃): δ 1.41 (t, 3H, J = 7.1 Hz, ethyl CH₃), 4.42 (q, 2H, J = 7.1 Hz, ethyl CH₂), and aromatic protons at δ 7.62 (d), 8.60 (d), and 9.08 (s).
- ¹³C NMR (50 MHz): Confirms the ester carbonyl and iodinated aromatic structure .
This compound serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a leaving group.
Properties
IUPAC Name |
ethyl 3-iodopyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQUGSAONXMJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720862 | |
| Record name | Ethyl 3-iodopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10386-57-9 | |
| Record name | Ethyl 3-iodopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-iodoisonicotinate can be synthesized through several synthetic routes. One common method involves the iodination of ethyl isonicotinate. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 3-position of the pyridine ring . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form ethyl 3-aminonicotinate using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and catalysts like copper(I) iodide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and solvents like ethanol or methanol.
Major Products Formed
Substitution: Ethyl 3-aminonicotinate, ethyl 3-thioisonicotinate.
Reduction: Ethyl 3-aminonicotinate.
Oxidation: 3-Iodoisonicotinic acid.
Scientific Research Applications
Ethyl 3-iodoisonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 3-iodoisonicotinate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Identity and Position
Ethyl 3-Nitroisonicotinate (CAS 1350989-20-6)
- Structure : Nitro group at the 3-position instead of iodine.
- Molecular Formula : C₈H₈N₂O₄.
- Applications : The nitro group’s electron-withdrawing nature enhances reactivity in electrophilic substitutions, making it suitable for synthesizing amines or heterocyclic derivatives .
Ethyl 2-Chloro-3-Nitroisonicotinate (CAS 1334147-28-2)
- Structure : Chloro and nitro groups at the 2- and 3-positions, respectively.
- Applications: The dual substitution pattern enables regioselective reactions, particularly in pharmaceutical intermediates.
Methyl 3-Iodoisonicotinate
- Structure : Methyl ester instead of ethyl.
- Properties : Higher purity (>95%) and stability under refrigeration (2–8°C). Its smaller ester group may reduce steric hindrance in reactions compared to ethyl derivatives .
Ethyl 3-(2-Ethoxy-2-Oxoethoxy)Isonicotinate (CAS 18343-02-7)
Reactivity and Functional Group Impact
- Iodo vs. Nitro Groups : The iodine atom in this compound facilitates metal-catalyzed cross-couplings, whereas the nitro group in its analogue directs electrophilic attacks to specific ring positions .
- Ester Group Influence : Methyl esters (e.g., mthis compound) offer faster hydrolysis rates than ethyl esters, affecting reaction kinetics .
- Chloro-Nitro Synergy : In ethyl 2-chloro-3-nitroisonicotinate, the chloro group enhances the nitro group’s electrophilicity, enabling sequential functionalization .
Biological Activity
Ethyl 3-iodoisonicotinate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is an isonicotinate derivative characterized by the presence of an iodine atom at the 3-position of the pyridine ring. Its molecular formula is C₉H₈N₂O₂I, and it exhibits properties typical of heterocyclic compounds.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity. For instance, it has been tested against various strains of bacteria, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/ml) |
|---|---|
| E. coli | 0.073 |
| S. aureus | 0.083 |
| K. pneumoniae | 0.109 |
| E. sakazakii | 0.125 |
These values indicate that this compound is effective against multidrug-resistant bacterial strains, which is crucial in the context of rising antibiotic resistance .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Apoptosis Induction
In a study examining its effects on human cancer cell lines, this compound demonstrated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The compound's effectiveness was compared to standard chemotherapy agents, showing enhanced cytotoxicity at lower concentrations.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Caspase activation |
| A549 (Lung) | 4.9 | ROS generation |
| HeLa (Cervical) | 6.2 | Mitochondrial membrane potential loss |
These findings highlight the potential of this compound as a candidate for further development in cancer therapy .
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. This compound appears to exert protective effects against oxidative stress-induced neuronal damage.
Research indicates that this compound may modulate pathways associated with neuroinflammation and apoptosis in neuronal cells:
- Reduction of ROS : The compound reduces reactive oxygen species (ROS) levels, which are implicated in neuronal damage.
- Anti-inflammatory Effects : It downregulates pro-inflammatory cytokines, contributing to its neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic procedures for preparing Ethyl 3-iodoisonicotinate, and what spectroscopic methods are used to confirm its structural integrity?
- Methodological Answer : this compound is synthesized via direct metalation of ethyl isonicotinate using a mixed lithium-cadmium base. The reaction typically involves refluxing conditions, followed by purification via flash chromatography (eluent: heptane/EtOAc 80/20) to yield the compound as an orange oil (65% yield). Structural confirmation relies on and NMR spectroscopy, with characteristic signals at δ 8.60 (d, J = 4.8 Hz, aromatic proton) and δ 9.08 (s, pyridinic proton) in CDCl .
Q. How does the reactivity of this compound compare to other iodinated heteroaromatic esters in cross-coupling reactions?
- Methodological Answer : The iodine substituent at the 3-position enhances electrophilicity, making it a versatile substrate for Suzuki-Miyaura and Ullmann-type couplings. Researchers should compare reaction rates, yields, and byproduct formation with analogs like ethyl 2-iodonicotinate. Key variables include catalyst selection (e.g., Pd(PPh)), solvent polarity, and temperature. Secondary data from analogous reactions (e.g., dipyrido[1,2-a:3',4'-d]pyrimidin-5-one synthesis ) should be cross-referenced to identify trends.
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in large-scale metalation reactions?
- Methodological Answer :
- Base Selection : Test alternatives to Li-Cd bases (e.g., LDA or Grignard reagents) to minimize side reactions.
- Temperature Control : Monitor exothermicity during metalation to prevent decomposition.
- Purification : Replace flash chromatography with recrystallization for scalability. Compare solvent systems (e.g., hexane/EtOAc vs. CHCl/EtN) to balance yield and purity .
- Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between variables (e.g., stoichiometry, reaction time).
Q. How can researchers resolve contradictions in reported NMR spectral data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis and characterization under identical conditions (solvent, concentration, instrument calibration).
- Advanced Techniques : Employ - HSQC or COSY NMR to assign ambiguous signals.
- Literature Meta-Analysis : Compare datasets across studies, noting solvent effects (e.g., CDCl vs. DMSO-d) and impurities. Contradictions may arise from residual starting materials or rotamers .
Q. What mechanistic insights explain the regioselective iodination of ethyl isonicotinate to yield this compound?
- Methodological Answer :
- Computational Modeling : Use DFT calculations to evaluate aromatic C-H bond dissociation energies and transition states.
- Isotopic Labeling : Introduce deuterium at competing positions (2-, 4-, or 6-) to track selectivity.
- Kinetic Studies : Monitor intermediates via in situ IR or LC-MS to identify rate-determining steps. The 3-position’s electron deficiency (due to ester meta-directing effects) likely drives selectivity .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to heat (40–60°C), light, and humidity. Monitor degradation via HPLC or TLC.
- Control Variables : Compare sealed vs. open vials, inert (N) vs. ambient atmospheres.
- Quantitative Metrics : Calculate half-life () and degradation kinetics. Correlate with NMR/MS data to identify decomposition pathways .
Q. What statistical methods are appropriate for analyzing yield variations in repeated syntheses of this compound?
- Methodological Answer :
- Descriptive Statistics : Report mean yield, standard deviation, and confidence intervals (e.g., 95% CI).
- Root-Cause Analysis : Use ANOVA to identify significant variables (e.g., reagent purity, humidity).
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points. Publish raw datasets to enhance reproducibility .
Literature and Data Evaluation
Q. How can researchers ensure the reliability of secondary data when comparing this compound applications across studies?
- Methodological Answer :
- Source Critical Appraisal : Verify peer-review status, experimental details (e.g., solvent, catalyst), and instrument calibration.
- Cross-Validation : Replicate key findings using primary data. For non-reproducible studies, assess methodological flaws (e.g., inadequate purification).
- Bias Mitigation : Use systematic review frameworks (e.g., PRISMA) to avoid selective citation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
